molecular formula C18H20N2O B15029019 5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether

Cat. No.: B15029019
M. Wt: 280.4 g/mol
InChI Key: AUYOJIVPSYYSKW-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether is a complex organic compound with a unique structure that combines elements of pyrazine and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the pyrazine ring through a series of cyclization reactions. The isobutyl ether group is then added via etherification reactions under specific conditions, such as the presence of a base and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether is unique due to its specific combination of pyrazine and carbazole rings, along with the isobutyl ether group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

12-(2-methylpropoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene

InChI

InChI=1S/C18H20N2O/c1-12(2)11-21-13-6-7-17-15(10-13)14-4-3-5-16-18(14)20(17)9-8-19-16/h6-10,12H,3-5,11H2,1-2H3

InChI Key

AUYOJIVPSYYSKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4

Origin of Product

United States

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